molecular formula C10H24O6S2Si2 B14519052 Bis(trimethylsilyl) but-3-ene-1,2-disulfonate CAS No. 62381-68-4

Bis(trimethylsilyl) but-3-ene-1,2-disulfonate

Cat. No.: B14519052
CAS No.: 62381-68-4
M. Wt: 360.6 g/mol
InChI Key: FIARNKIGETYPLO-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) but-3-ene-1,2-disulfonate is a chemical compound with the molecular formula C10H24O6S2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a but-3-ene-1,2-disulfonate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(trimethylsilyl) but-3-ene-1,2-disulfonate typically involves the reaction of but-3-ene-1,2-disulfonyl chloride with trimethylsilyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) but-3-ene-1,2-disulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Cyclization Reactions: Acyl chlorides and aluminum trichloride are commonly used.

Major Products Formed

Scientific Research Applications

Bis(trimethylsilyl) but-3-ene-1,2-disulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(trimethylsilyl) but-3-ene-1,2-disulfonate involves its ability to undergo substitution and cyclization reactions. The trimethylsilyl groups can be replaced by other functional groups, allowing the compound to participate in various chemical transformations. The presence of the disulfonate groups enhances its reactivity and stability, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(trimethylsilyl) but-3-ene-1,2-disulfonate is unique due to its combination of trimethylsilyl and disulfonate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .

Properties

CAS No.

62381-68-4

Molecular Formula

C10H24O6S2Si2

Molecular Weight

360.6 g/mol

IUPAC Name

bis(trimethylsilyl) but-3-ene-1,2-disulfonate

InChI

InChI=1S/C10H24O6S2Si2/c1-8-10(18(13,14)16-20(5,6)7)9-17(11,12)15-19(2,3)4/h8,10H,1,9H2,2-7H3

InChI Key

FIARNKIGETYPLO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)CC(C=C)S(=O)(=O)O[Si](C)(C)C

Origin of Product

United States

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